Potassium allyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(prop-2-enyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPZAMJXLCDMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635395 | |

| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233664-53-4 | |

| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Allyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Potassium allyltrifluoroborate" fundamental properties and characteristics

An In-depth Technical Guide to Potassium Allyltrifluoroborate

Introduction

This compound (C₃H₅BF₃K) is a versatile and highly stable organoboron compound that has garnered significant attention in organic synthesis. As a crystalline, air- and moisture-stable solid, it serves as a convenient and safer surrogate for the more sensitive allylboronic acids and esters.[1][2] Its robustness, coupled with its unique reactivity, has established it as a valuable reagent in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers in synthetic chemistry and drug development.

Core Properties and Characteristics

This compound's utility is rooted in its favorable physical and chemical properties. Unlike many other organoboron reagents, it can be handled and stored for extended periods without special precautions.[2]

Physical and Chemical Properties

The key physical and chemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | potassium;trifluoro(prop-2-enyl)boranuide | [3][4] |

| CAS Number | 233664-53-4 | [5][6] |

| Molecular Formula | C₃H₅BF₃K | [3][6] |

| Molecular Weight | 147.98 g/mol | [3][4][5] |

| Appearance | White crystalline solid/powder | [1][3][7] |

| Melting Point | >300 °C | [5][7] |

| Stability | Air- and moisture-stable solid. Stable under recommended storage conditions. | [2][3][8] |

| InChI Key | TVPZAMJXLCDMIT-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound and its reaction products. Representative NMR data is provided below.

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Reference(s) |

| ¹H-NMR | 8.20 (d, HAryl) | 8.7 | [8][9] |

| 7.53 (d, HAryl) | 8.7 | [8][9] | |

| 5.85–5.71 (m, CH =CH₂) | [8][9] | ||

| 5.22–5.16 (m, CH=CH ₂) | [8][9] | ||

| 4.86 (dd, CH OH) | 7.8, 4.5 | [8][9] | |

| ¹³C-NMR | 151.1, 147.1, 126.5, 123.5 (Aryl) | [8][9] | |

| 133.1 (C H=CH₂) | [8][9] | ||

| 119.5 (CH=C H₂) | [8][9] | ||

| 72.1 (C HOH) | [8][9] | ||

| 43.8 (CHC H₂) | [8][9] | ||

| ¹⁹F-NMR | Shows ¹⁹F-¹¹B coupling | [10] | |

| ¹¹B-NMR | Shows ¹¹B-¹⁹F coupling (quartet) | [10] | |

| Note: ¹H and ¹³C NMR data are for 1-(4-Nitrophenyl)but-3-en-1-ol, a representative product from the allylation of an aldehyde with this compound.[8][9] |

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative mode is effective for determining the exact mass of the allyltrifluoroborate anion, [C₃H₅BF₃]⁻.[11]

Synthesis and Experimental Protocols

The synthesis of this compound is straightforward, typically involving the reaction of an allylborane precursor with potassium hydrogen fluoride (B91410) (KHF₂).[2]

General Synthesis Protocol

A common and efficient method involves the preparation of an allylborane from allylmagnesium bromide and a trialkyl borate (B1201080), followed by in-situ conversion to the trifluoroborate salt.[2]

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Grignard Reagent Formation: Allylmagnesium bromide is prepared by reacting allyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Borane Intermediate: The freshly prepared Grignard reagent is added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate) in ether at low temperature (e.g., -78 °C).

-

Hydrolysis and Salt Formation: The reaction mixture is warmed to room temperature. An aqueous solution of potassium hydrogen fluoride (KHF₂) is then added.

-

Isolation: The mixture is stirred for a period, and the resulting solid precipitate (this compound) is collected by filtration, washed, and dried. The product is typically a stable, crystalline solid.[2]

Reactivity and Key Applications

This compound is a versatile nucleophilic allylating agent used in a wide array of chemical transformations. Its stability allows for its use in various reaction conditions, including aqueous media.[8][12]

Allylation of Carbonyls and Imines

One of the most common applications is the allylation of aldehydes to produce homoallylic alcohols.[13] This reaction can be promoted by Lewis acids like BF₃·OEt₂ or catalyzed by phase-transfer catalysts such as 18-crown-6 (B118740) in biphasic media.[8][13] The reaction is notable for its high yields and tolerance of a broad range of functional groups.[8]

Caption: Experimental workflow for the allylation of aldehydes.[8]

Detailed Protocol: Allylation of 4-Nitrobenzaldehyde (B150856) [8]

-

To a solution of 4-nitrobenzaldehyde (1.0 mmol) in dichloromethane (B109758) (2 mL), 18-crown-6 (26 mg, 10 mol%) is added.

-

This compound (177 mg, 1.20 mmol) is added, followed by water (2 mL).

-

The resulting biphasic mixture is stirred vigorously at room temperature for 15 minutes.

-

The reaction is diluted with ethyl acetate (B1210297) (15 mL) and washed three times with a saturated solution of potassium carbonate (K₂CO₃).

-

The combined organic layers are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the homoallylic alcohol product, often without needing further purification.[8]

Suzuki-Miyaura Cross-Coupling Reactions

Potassium organotrifluoroborates are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[14][15] They serve as stable precursors that slowly release the active boronic acid in situ, which is particularly advantageous for challenging couplings. This compound can be coupled with various aryl and vinyl halides or triflates to form allylated aromatic and olefinic structures, which are important motifs in pharmaceuticals and materials science.[15][16]

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling reactions.

Other Applications

The utility of this compound extends to various other transformations, including:

-

Double Allylboration: Reaction with nitriles and acid anhydrides to form bis-allyl amines and esters, respectively.[17]

-

Radical Reactions: Participation in visible light-promoted radical additions to imines.[18]

-

Amination Reactions: Use in Hartwig-Buchwald type amination reactions to produce allylated amines.[1]

Logical Relationships and Advantages

The properties and reactivity of this compound are interconnected, leading to its broad applicability in modern synthesis.

Caption: Relationships between properties, characteristics, and applications.

Safety and Handling

While organotrifluoroborate salts are considered to have low toxicity, this compound is classified as a hazardous substance and requires careful handling.[3][8]

| Hazard Type | GHS Classification and Statements | Reference(s) |

| Pictogram(s) | Corrosion, Exclamation Mark | [5] |

| Signal Word | Danger | [3][5] |

| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [3][4][5] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |

| Incompatible Materials | Strong oxidizing agents. | [3] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [3] |

Always consult the latest Safety Data Sheet (SDS) before use. Engineering controls, such as a fume hood, should be used to minimize exposure. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3]

Conclusion

This compound is a robust, versatile, and user-friendly reagent for introducing the allyl group in organic synthesis. Its exceptional stability compared to traditional organoboranes makes it an invaluable tool for modern synthetic chemistry. From the straightforward allylation of aldehydes to its critical role in palladium-catalyzed cross-coupling reactions, it enables the efficient construction of molecular complexity, making it a cornerstone reagent for researchers in academia and the pharmaceutical industry.

References

- 1. "Introducing Potassium AllylBF3K for the Synthesis of N-Allylation Prod" by Sarah Alyahya [digitalscholarship.tnstate.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aksci.com [aksci.com]

- 4. This compound | C3H5BF3K | CID 23664277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 烯丙基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. americanelements.com [americanelements.com]

- 8. Allylation of Functionalized Aldehydes by this compound Catalyzed by 18-Crown-6 in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. US20140336270A1 - Method for synthesizing (E)-Anethol and Related Compounds By Cross Coupling Reaction of Potassium allyltrifluroborate and 4-bromoanisole and aryl halides - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Visible light-promoted alkylation of imines using potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Versatile Reagent: Discovery and First Synthesis of Potassium Allyltrifluoroborate

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

The development of novel reagents that are both highly reactive and stable under ambient conditions is a cornerstone of progress in organic synthesis. Potassium allyltrifluoroborate has emerged as a significant player in this arena, offering a safe and efficient means of introducing an allyl group in a variety of chemical transformations. This technical guide delves into the discovery and the first reported synthesis of this valuable reagent, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

From Boronic Acids to Bench-Stable Salts: The Genesis of Potassium Organotrifluoroborates

The story of this compound is rooted in the broader development of potassium organotrifluoroborates. While organoboron compounds have long been recognized for their utility in carbon-carbon bond formation, their sensitivity to air and moisture often presented practical challenges. A significant breakthrough came in the 1960s with the initial discovery of potassium organotrifluoroborates. However, it was the work of Vedejs and coworkers in 1995 that truly unlocked their potential for widespread use in organic synthesis.[1] They developed a highly efficient method for converting boronic acids into their corresponding potassium trifluoroborate salts using potassium hydrogen difluoride (KHF2).[1] This transformation rendered them as air- and water-stable crystalline solids that are amenable to storage and handling, paving the way for their extensive application in cross-coupling reactions and other transformations.

The First Synthesis of this compound: The Contribution of Batey and Co-workers

Building upon this foundation, the first synthesis and application of this compound were reported by the research group of Robert A. Batey. In a 1999 communication in Tetrahedron Letters, followed by a full paper in Synthesis in 2000, they detailed the preparation of this novel reagent and demonstrated its utility in the allylation of aldehydes.[2][3] Their work established this compound as a readily accessible and highly effective reagent for introducing the versatile allyl functional group.

The synthesis proceeds in a two-step sequence, beginning with the preparation of allylboronic acid, which is then converted to the this compound salt.[4]

Experimental Protocols

The following protocols are based on the seminal work published by Batey and co-workers.[3][4]

Step 1: Synthesis of Allylboronic Acid

This procedure involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by acidic hydrolysis.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether (Et2O)

-

Trimethyl borate

-

Sulfuric acid (H2SO4), 1 M

-

Pentane

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is charged with magnesium turnings.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent (allylmagnesium bromide). The reaction mixture is typically stirred until the magnesium is consumed.

-

The solution of allylmagnesium bromide is cooled to -78 °C in a dry ice/acetone (B3395972) bath.

-

Trimethyl borate is added dropwise to the cooled Grignard solution. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below -60 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is then quenched by the slow addition of 1 M sulfuric acid at 0 °C.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude allylboronic acid is purified by recrystallization from pentane.

Step 2: Synthesis of this compound

This step utilizes the Vedejs protocol for the conversion of the boronic acid to the trifluoroborate salt.[4]

Materials:

-

Allylboronic acid

-

Potassium hydrogen difluoride (KHF2)

-

Methanol (B129727) (MeOH)

-

Water (H2O)

-

Acetone

-

Acetonitrile

Procedure:

-

Allylboronic acid is dissolved in methanol in a flask.

-

A saturated aqueous solution of potassium hydrogen difluoride is added to the methanolic solution of the boronic acid.

-

The mixture is stirred at room temperature for a specified period (typically 30 minutes to 1 hour).

-

The solvent is removed under reduced pressure.

-

The resulting solid is triturated with hot acetone to remove any unreacted boronic acid and other impurities.

-

The solid this compound is then collected by filtration and can be further purified by recrystallization from a solvent such as acetonitrile.[4]

Quantitative Data

The following table summarizes the key quantitative data associated with the first synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C3H5BF3K | [5] |

| Molecular Weight | 147.98 g/mol | [5] |

| CAS Number | 233664-53-4 | [5] |

| Appearance | White crystalline solid | [4] |

| Melting Point | >300 °C | |

| Yield (from allylboronic acid) | Good | [4] |

Synthesis Workflow and Logical Relationships

The synthesis of this compound can be visualized as a straightforward two-step process. The following diagrams illustrate the experimental workflow and the logical relationship between the key reagents.

References

"Potassium allyltrifluoroborate" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium allyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. This document covers its fundamental properties, detailed experimental protocols for its key applications, and quantitative data to support researchers in its effective utilization.

Core Properties and Structure

This compound is an air- and moisture-stable crystalline solid, which makes it a convenient and easy-to-handle reagent in various chemical transformations. Its stability offers a significant advantage over other organoboron compounds, such as boronic acids, which can be prone to degradation.

CAS Number: 233664-53-4[1][2][3][4][5]

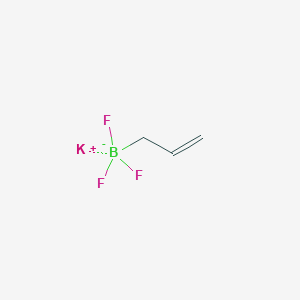

Molecular Structure:

The molecular formula for this compound is C₃H₅BF₃K.[1][3][6] The structure consists of a potassium cation and an allyltrifluoroborate anion. The allyl group is attached to the boron atom, which is also bonded to three fluorine atoms.

A 2D representation of the molecular structure is provided below:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 147.98 g/mol | [3][4][5][7] |

| Appearance | White powder/solid | [2][5] |

| Melting Point | >300 °C | [2][5] |

| SMILES | C=CC--INVALID-LINK--(F)F.[K+] | [5] |

| InChI | InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1 |

Key Synthetic Applications and Experimental Protocols

This compound is a key reagent in several important organic reactions, including the synthesis of homoallylic alcohols and Suzuki-Miyaura cross-coupling reactions.

The addition of an allyl group to an aldehyde using this compound is a fundamental method for the formation of carbon-carbon bonds, yielding valuable homoallylic alcohol products.

Experimental Protocol: Salicylic (B10762653) Acid Promoted Synthesis of Homoallylic Alcohols

A mild and efficient protocol for the synthesis of homoallylic alcohols involves the use of salicylic acid as a promoter in an aqueous medium.[1][3][4]

General Procedure:

-

To a solution of the aldehyde (1.0 mmol) in a 1:1 mixture of acetone (B3395972) and water (4 mL), add this compound (1.2 mmol) and salicylic acid (0.2 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Table 2: Synthesis of Various Homoallylic Alcohols using this compound

| Aldehyde Substrate | Product | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)but-3-en-1-ol | 93 | [1] |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 85 | [1] |

| 4-Methylbenzaldehyde | 1-(p-Tolyl)but-3-en-1-ol | 78 | [1] |

| Benzaldehyde | 1-Phenylbut-3-en-1-ol | 75 | [1] |

| Cinnamaldehyde | 1-Phenylhexa-1,5-dien-3-ol | 60 | [1] |

Experimental Workflow:

Caption: Workflow for the synthesis of homoallylic alcohols.

This compound serves as an effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)–C(sp³) bonds. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

This protocol outlines a general procedure for the cross-coupling of this compound with various aryl chlorides.[8]

General Procedure:

-

In a Schlenk tube, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), and cesium carbonate (2.0 mmol).

-

Evacuate the tube and backfill with argon (repeat three times).

-

Add toluene (B28343) (5 mL) and deionized water (0.5 mL) to the mixture.

-

Sparge the mixture with argon for 15 minutes while stirring.

-

In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol%).

-

Add the catalyst mixture to the reaction tube under a positive pressure of argon.

-

Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle Diagram:

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This guide provides essential information for the effective use of this compound in a research and development setting. Its stability, ease of handling, and versatile reactivity make it a valuable tool for synthetic chemists. For more specific applications and troubleshooting, consulting the primary literature is recommended.

References

- 1. A Mild, Efficient Protocol for the Synthesis of Homoallylic Alcoh...: Ingenta Connect [ingentaconnect.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. This compound 95 233664-53-4 [sigmaaldrich.com]

- 6. This compound synthesis [organic-chemistry.org]

- 7. This compound | C3H5BF3K | CID 23664277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of Potassium Allyltrifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for potassium allyltrifluoroborate (C₃H₅BF₃K), a versatile and stable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Data from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR collectively provide a comprehensive fingerprint of the molecule.

NMR Data Summary

The following tables summarize the key NMR spectroscopic data for this compound, recorded in dimethylsulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.85 - 5.71 | m | CH | |

| 4.88 | d | 10.2 | =CH₂ (trans) |

| 4.70 | d | 17.1 | =CH₂ (cis) |

| 1.80 | d | 8.1 | CH₂ |

Table 2: ¹³C NMR Data (75 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 139.6 | C H=CH₂ |

| 113.8 | CH=C H₂ |

| 27.0 (br) | C H₂-B |

Table 3: ¹⁹F and ¹¹B NMR Data (282 MHz and 96 MHz respectively, DMSO-d₆)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹⁹F | -137.5 | q | 47.0 |

| ¹¹B | 3.4 | q | 47.3 |

Experimental Protocol for NMR Spectroscopy.[1]

NMR spectra are typically acquired on a spectrometer operating at appropriate frequencies for each nucleus (e.g., 300 MHz for ¹H, 75 MHz for ¹³C, 282 MHz for ¹⁹F, and 96 MHz for ¹¹B).[1]

-

Sample Preparation : The this compound salt is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

Internal Reference : For ¹H NMR, the residual solvent peak of DMSO-d₆ is used as the internal reference (δ 2.50 ppm). For ¹³C NMR, the central peak of the DMSO-d₆ multiplet is used (δ 39.5 ppm).

-

External Reference : ¹¹B NMR spectra are calibrated using BF₃·Et₂O (δ 0.0 ppm) as an external reference. ¹⁹F NMR chemical shifts are referenced to an external standard of CF₃CO₂H (δ 0.0 ppm).

-

Acquisition Parameters : Typical acquisition parameters for ¹H NMR include a 45° pulse angle, an acquisition time of 3.6 seconds, and 16 repetitions. For ¹³C NMR, a 90° pulse angle, a delay of 2.3 seconds, an acquisition time of 1.7 seconds, and 1024 repetitions are common. For ¹⁹F NMR, a 45° pulse angle, a delay of 1.0 second, and an acquisition time of 0.3 seconds are used. For ¹¹B NMR, a modified pulse sequence may be employed to achieve better resolution and observe coupling constants.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The key vibrational modes are associated with the allyl group and the trifluoroborate moiety.

IR Data Summary

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1640 | Medium | C=C stretch |

| ~1420 | Medium | CH₂ scissoring |

| ~1100 - 900 | Strong, Broad | B-F stretch |

| ~990, ~910 | Strong | =C-H bend (out-of-plane) |

Note: These are approximate values and may vary based on the sampling method (e.g., KBr pellet, ATR).

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.

-

Sample Preparation : A small amount of the finely ground this compound (typically 1-2 mg) is intimately mixed with dry potassium bromide powder (approximately 100-200 mg).

-

Pellet Formation : The mixture is placed in a die and pressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the allyltrifluoroborate anion, confirming its elemental composition.

Mass Spectrometry Data Summary

Table 5: High-Resolution Mass Spectrometry Data

| Ionization Mode | Calculated Mass (m/z) for [C₃H₅BF₃]⁻ | Observed Mass (m/z) |

| ESI⁻ | 109.0436 | 109.0436 |

Experimental Protocol for Mass Spectrometry.[2]

Accurate mass measurements can be obtained using a double-focusing magnetic sector analyzer operating in negative electrospray ionization (ESI⁻) mode.

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol, for infusion into the mass spectrometer.

-

Internal Reference Standards : To ensure high accuracy, commercially available organic sulfate (B86663) salts (e.g., sodium n-butyl sulfate and sodium n-hexyl sulfate) can be used as internal reference standards.

-

Data Acquisition : The sample and reference standards are introduced into the ESI source, and the mass spectrum is acquired. The software utilizes the known masses of the reference standards to accurately calibrate the mass-to-charge ratio of the analyte ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Solubility and Stability of Potassium Allyltrifluoroborate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium allyltrifluoroborate is a versatile and increasingly popular reagent in organic synthesis, valued for its stability and utility in a variety of carbon-carbon bond-forming reactions. As an air- and water-stable crystalline solid, it offers significant advantages in handling and storage over other organoboron compounds.[1][2][3] This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. While quantitative data for the allyl derivative is limited, this guide compiles available information for closely related organotrifluoroborates to provide valuable estimates. Detailed experimental protocols for determining solubility and stability, along with key analytical techniques, are also presented to aid researchers in their practical applications.

Introduction

Potassium organotrifluoroborates have emerged as indispensable tools in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their enhanced stability compared to boronic acids and their esters simplifies handling and allows for a broader range of reaction conditions.[4][5] this compound, in particular, serves as a key building block for the introduction of the allyl group. A thorough understanding of its solubility and stability in various solvents is crucial for reaction optimization, process development, and ensuring reproducible results in both research and industrial settings.

This guide aims to consolidate the current knowledge on the solubility and stability of this compound, provide detailed methodologies for its characterization, and offer visual representations of its chemical behavior and relevant experimental workflows.

Solubility of this compound

This compound is generally characterized by its low solubility in many common organic solvents, a feature that can facilitate product isolation.[1] It is, however, soluble in polar solvents such as water, methanol, and acetonitrile.

Qualitative Solubility

General observations indicate that this compound, like other potassium organotrifluoroborates, is a solid with limited solubility in nonpolar organic solvents. Its salt-like nature dictates its preference for more polar media.

Quantitative Solubility Data (Comparative)

| Solvent | Potassium Phenyltrifluoroborate | Potassium Vinyltrifluoroborate | General Observation for K[RBF3] |

| Acetone | Soluble[6] | - | Often used for extraction/purification[1] |

| Acetonitrile | Slightly Soluble[6] | - | Soluble |

| Methanol | Soluble[6] | - | Soluble |

| Diethyl Ether | - | - | Low solubility |

| Water | Soluble | Slightly Soluble[7] | Soluble |

| THF | - | Slightly Soluble[7] | - |

Note: The terms "Soluble" and "Slightly Soluble" are qualitative and extracted from the cited literature. Precise numerical values (e.g., g/100 mL) were not provided in the sources.

Stability of this compound

This compound is widely regarded as a bench-stable solid that can be stored indefinitely in air at room temperature without significant decomposition.[1][3] However, its stability in solution is dependent on various factors, including the solvent system, pH, and the presence of other reagents.

General Stability

The tetracoordinate nature of the boron atom in organotrifluoroborates confers them with exceptional stability towards air and moisture compared to their trigonal boronic acid counterparts.[1][5]

Hydrolytic Stability

The primary pathway for the decomposition of potassium organotrifluoroborates in solution is hydrolysis to the corresponding boronic acid. This process is often a prerequisite for subsequent reactions, such as the Suzuki-Miyaura coupling. The rate of hydrolysis is influenced by several factors:

-

Base: While seemingly counterintuitive, the presence of a base like cesium carbonate in a biphasic system (e.g., THF/water) can influence the hydrolysis rate, in some cases accelerating it.[8][9][10]

-

Solvent System: The composition of the solvent mixture can significantly impact hydrolysis rates.[8][9]

-

Temperature: As with most chemical reactions, temperature will affect the rate of hydrolysis.

-

Lewis Acids: Organotrifluoroborates are generally unstable in the presence of Lewis acids.[1]

Quantitative Stability Data (Comparative)

Experimental Protocols

The following sections detail generalized experimental procedures for determining the solubility and stability of this compound. These protocols are based on established methods for similar compounds and can be adapted as needed.

Protocol for Determining Equilibrium Solubility

This protocol is adapted from standard methods for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, THF, DMSO)

-

Vials with tight-fitting caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, ICP-AES for potassium)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or ICP-AES) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.

Protocol for Assessing Hydrolytic Stability

This protocol provides a framework for studying the rate of hydrolysis of this compound in a given solvent system.

Objective: To determine the rate of hydrolysis of this compound to allylboronic acid under specific conditions.

Materials:

-

This compound

-

Solvent system (e.g., water, THF/water mixture)

-

pH buffer solutions, acids, or bases (if investigating pH effects)

-

Reaction vessel (e.g., jacketed reactor with temperature control)

-

Magnetic stirrer

-

Syringes and needles for sampling

-

Quenching solution (if necessary)

-

Analytical instrument for quantification (e.g., ¹H, ¹¹B, or ¹⁹F NMR spectroscopy, or LC-MS)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, add the desired solvent system. If applicable, add any buffers, acids, or bases and allow the temperature to equilibrate.

-

Initiation: Initiate the experiment by adding a known amount of this compound to the solvent to achieve a target initial concentration. Start a timer immediately.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quenching (if necessary): Depending on the rate of reaction and the analytical method, it may be necessary to quench the hydrolysis in the withdrawn samples. This can be achieved by rapid cooling, pH adjustment, or dilution with an aprotic solvent.

-

Analysis: Analyze the samples using a suitable analytical technique to quantify the concentration of the remaining this compound and/or the formation of allylboronic acid. ¹⁹F NMR is particularly useful for monitoring the disappearance of the trifluoroborate signal.

-

Data Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the reaction and calculate the rate constant (k) and the half-life (t½).

Analytical Methods for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies. Several analytical techniques are suitable for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a powerful technique for directly observing the trifluoroborate anion. The disappearance of the characteristic signal can be used to monitor the hydrolysis of the compound.[11]

-

¹¹B NMR: Can also be used to monitor the conversion of the tetracoordinate trifluoroborate to the trigonal boronic acid.[11][12]

-

¹H NMR: Can be used to monitor the signals of the allyl group, although changes upon hydrolysis may be subtle.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC coupled with a suitable detector (e.g., UV, if the molecule has a chromophore, or an Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds) can be used to separate and quantify this compound from its degradation products. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column may be suitable for retaining the polar salt.

-

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS):

-

These techniques can be used to quantify the potassium content in a solution, which can then be correlated to the concentration of this compound. This is particularly useful for solubility determination.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the stability and experimental analysis of this compound.

Conclusion

This compound is a valuable synthetic reagent with favorable stability characteristics, particularly in its solid form. In solution, its stability is primarily influenced by hydrolysis, the rate of which is dependent on the specific conditions employed. While precise quantitative solubility and stability data for the allyl derivative remain to be exhaustively documented, the information available for analogous organotrifluoroborates provides a solid foundation for its effective use. The experimental protocols and analytical methods detailed in this guide offer a practical framework for researchers to determine the relevant parameters for their specific applications, thereby enabling more robust and reproducible synthetic outcomes. Further research into the quantitative solubility and stability of this compound across a wider range of common solvents and conditions would be a valuable contribution to the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]

- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comparative Analysis of Potassium Allyltrifluoroborate and Allylboronic Acid Reactivity for Researchers and Drug Development Professionals

An In-depth Technical Guide

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, the choice of reagents is paramount to the success of a reaction. For drug development professionals and researchers, the efficiency, stability, and handling characteristics of these reagents are critical considerations. This technical guide provides a comprehensive comparison of two key allylating agents: potassium allyltrifluoroborate and allylboronic acid, with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Significance of Allylation in Organic Synthesis

The introduction of an allyl group into a molecule is a fundamental transformation in organic chemistry, providing a versatile handle for further functionalization. Both this compound and allylboronic acid serve as effective sources of the allyl nucleophile in various reactions. However, their distinct structural and chemical properties lead to significant differences in their stability, handling, and reactivity. This guide aims to provide a detailed analysis to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Stability and Handling: A Clear Advantage for this compound

One of the most significant distinctions between this compound and allylboronic acid lies in their stability and ease of handling.

This compound is a crystalline, free-flowing solid that is remarkably stable to both air and moisture.[1][2] This inherent stability is attributed to the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms, making it less susceptible to protodeboronation.[2] Consequently, this compound can be stored indefinitely at room temperature without the need for special precautions.[1]

Allylboronic acid , in contrast, is known for its instability.[3] It is prone to decomposition and can be challenging to purify.[1] Allylboronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate stoichiometry in reactions.[1] Due to their sensitivity, allylboronic acids often require storage under an inert atmosphere and at low temperatures to prevent degradation.[2] The pinacol (B44631) ester of allylboronic acid is more stable and easier to handle than the free acid, offering a longer shelf life.[4]

The superior stability of potassium allyltrifluoroborates simplifies storage and handling procedures, a significant advantage in both academic and industrial research settings.

Reactivity and Yield Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. While both reagents are effective, potassium allyltrifluoroborates often exhibit superior performance, leading to higher yields.[2] This is attributed to the in-situ slow release of the corresponding boronic acid from the trifluoroborate salt under basic conditions, which can minimize side reactions like homocoupling.[1]

Data Presentation

The following tables summarize the comparative performance of potassium allyltrifluoroborates and allylboronic acid derivatives in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. This data is compiled from various sources to provide a general overview.

Table 1: Synthesis Yield of Potassium Allyltrifluoroborates from Allylboronic Acid Derivatives

| Starting Material | Product | Yield (%) | Reference |

| Allylboronic acid pinacol ester | This compound | >95 | [5] |

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling with Aryl Halides

| Allylating Reagent | Aryl Halide | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| This compound | 4-Bromoacetophenone | 4-Allylacetophenone | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 24 | 92 | [6] |

| Allylboronic acid pinacol ester | 4-Bromoacetophenone | 4-Allylacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [6] |

| This compound | 4-Chlorobenzonitrile | 4-Allylbenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 88 | [5] |

| Allylboronic acid pinacol ester | 4-Chlorobenzonitrile | 4-Allylbenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 75 | [5] |

| This compound | 1-Bromo-4-methoxybenzene | 1-Allyl-4-methoxybenzene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 77 | 12 | 95 | |

| Allylboronic acid pinacol ester | 1-Bromo-4-methoxybenzene | 1-Allyl-4-methoxybenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 | [4] |

Note: The reaction conditions are optimized for each reagent and may not be directly comparable.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a general procedure for its use in Suzuki-Miyaura cross-coupling.

Synthesis of this compound

Procedure:

-

To a solution of allylboronic acid pinacol ester (1.0 eq) in methanol (B129727) (5 mL per 1 g of ester), add a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) (3.0 eq) dropwise with stirring.

-

A white precipitate of this compound will form immediately.

-

Stir the mixture at room temperature for 30 minutes.

-

Filter the solid through a Büchner funnel and wash with cold methanol (2 x 10 mL).

-

Wash the collected solid with diethyl ether (2 x 15 mL).

-

Dry the solid under high vacuum to afford pure this compound.[1]

General Protocol for Suzuki-Miyaura Cross-Coupling

Procedure:

-

In a Schlenk tube, combine this compound (1.05 eq), the aryl halide (1.0 eq), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), RuPhos (4 mol%), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add toluene and water (10:1 v/v, to make a 0.2 M solution with respect to the aryl halide).

-

Seal the tube and heat the reaction mixture to 80 °C in a preheated oil bath.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired allylated product.[6]

Mechanistic Insights and Visualizations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The use of this compound introduces a preliminary activation step where the trifluoroborate is converted to a more reactive boronic acid or boronate species in situ.

The structural advantage of this compound directly translates to its superior performance in synthetic applications.

Conclusion

For researchers and professionals in drug development, the choice between this compound and allylboronic acid has significant implications for synthetic efficiency and practicality. This compound emerges as a superior reagent due to its exceptional stability, ease of handling, and often higher yields in cross-coupling reactions. While allylboronic acid and its esters remain valuable tools, the operational advantages offered by this compound make it an increasingly attractive option for the synthesis of complex molecules, where reliability and reproducibility are paramount. The adoption of potassium allyltrifluoroborates can lead to more robust and efficient synthetic routes, ultimately accelerating the drug discovery and development process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of Potassium Allyltrifluoroborate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and composition of materials. By precisely monitoring the mass loss or gain, researchers can identify the temperatures at which decomposition, oxidation, or dehydration occurs. For drug development professionals, understanding the thermal stability of a compound like potassium allyltrifluoroborate is critical for determining storage conditions, shelf-life, and potential degradation pathways.

Potassium organotrifluoroborates are a class of compounds known for their exceptional stability compared to their boronic acid counterparts, making them valuable reagents in organic synthesis.[1] TGA provides a quantitative measure of this stability.

Experimental Protocol for TGA of this compound

The following is a detailed methodology for conducting a thermogravimetric analysis of a solid, air-stable compound such as this compound.

2.1. Instrumentation and Calibration

A calibrated thermogravimetric analyzer is required. Calibration for mass should be performed using standard weights, and temperature calibration should be carried out using certified reference materials with known melting or Curie points.

2.2. Sample Preparation

A small, representative sample of this compound (typically 3-10 mg) is accurately weighed into a clean, tared TGA crucible. Common crucible materials include alumina, platinum, or ceramic. The sample should be evenly distributed at the bottom of the crucible.

2.3. Analytical Method

The following parameters should be set in the instrument's software:

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Atmosphere:

-

Purge with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Acquisition:

-

Record the sample mass and temperature continuously throughout the experiment.

-

2.4. Data Analysis

The resulting data is typically plotted as a TGA curve (mass % vs. temperature) and its first derivative (DTG curve, %/°C vs. temperature). The following parameters are determined from these curves:

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, identified by the peak in the DTG curve.

-

Mass Loss (%): The percentage of the initial sample mass lost during a specific decomposition step.

-

Residual Mass (%): The percentage of the initial sample mass remaining at the end of the experiment.

Data Presentation: Hypothetical TGA Data for this compound

As specific experimental data is unavailable, the following table presents a hypothetical but plausible set of results for the thermogravimetric analysis of this compound. This table illustrates how quantitative data from a TGA experiment would be summarized.

| Parameter | Value |

| Initial Mass | 5.230 mg |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (50 mL/min) |

| Decomposition Step 1 | |

| Onset Temperature (Tonset) | 285 °C |

| Peak Temperature (Tpeak) | 310 °C |

| Mass Loss | 45.8% |

| Decomposition Step 2 | |

| Onset Temperature (Tonset) | 450 °C |

| Peak Temperature (Tpeak) | 475 °C |

| Mass Loss | 25.2% |

| Final Residual Mass at 800 °C | 29.0% |

Note: This data is illustrative and not based on experimental results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical thermogravimetric analysis experiment.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. While specific data for this compound requires experimental determination, the protocol and data presentation format outlined in this guide provide a solid framework for conducting and reporting such an analysis. The stability of organotrifluoroborates is a key feature, and TGA allows for the precise quantification of this property, which is of significant interest to researchers in organic synthesis and drug development.

References

Crystal Structure of Potassium Allyltrifluoroborate: A Guide to Its Anticipated Solid-State Architecture

Disclaimer: As of December 2025, the specific single-crystal X-ray diffraction data for potassium allyltrifluoroborate has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in readily accessible scientific literature. Consequently, this guide will focus on the established experimental protocols for determining such a crystal structure and present anticipated structural features based on known analogous compounds. This document serves as a comprehensive framework for researchers aiming to elucidate the crystal structure of this important reagent.

Introduction

This compound (K[CH₂=CHCH₂BF₃]) is a versatile and widely utilized reagent in organic synthesis, valued for its stability in air and water.[1] It serves as a key building block in various carbon-carbon bond-forming reactions, including Suzuki-Miyaura couplings. While its solution-phase reactivity is well-documented, a detailed understanding of its solid-state structure is crucial for comprehending its stability, solubility, and handling properties. This technical guide outlines the methodologies required to determine the crystal structure of this compound and provides a prospective analysis of its key structural characteristics.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the reaction of an allylboronic acid or its ester with potassium bifluoride (KHF₂).[2] The resulting salt is a crystalline solid, which can be purified by recrystallization.[3]

Experimental Protocol: Synthesis

Materials:

-

Allylboronic acid pinacol (B44631) ester

-

Potassium hydrogen fluoride (B91410) (KHF₂)

-

Water

-

Diethyl ether

Procedure:

-

Allylboronic acid pinacol ester is dissolved in methanol.

-

A saturated aqueous solution of potassium hydrogen fluoride is added to the stirred methanolic solution at room temperature.

-

The reaction mixture is stirred for 1-2 hours to ensure the complete formation of the trifluoroborate salt.

-

The methanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any organic impurities.

-

The aqueous layer is concentrated to induce precipitation of this compound.

-

The crystalline solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Slow evaporation and solvent diffusion methods are commonly employed.

Procedure (Slow Evaporation):

-

A saturated solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetone (B3395972) and water).

-

The solution is filtered to remove any particulate matter.

-

The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.

-

Colorless, well-defined crystals should form over a period of several days to weeks.

Prospective Crystal Structure Analysis

While the specific crystal structure is undetermined, we can anticipate several key features based on the known structures of other potassium organotrifluoroborates.

The Allyltrifluoroborate Anion

The allyltrifluoroborate anion ([CH₂=CHCH₂BF₃]⁻) will feature a tetrahedral boron atom covalently bonded to three fluorine atoms and one carbon atom of the allyl group. The C-B bond connects the boron to the methylene (B1212753) (-CH₂-) group of the allyl moiety.

Anticipated Molecular Geometry Data

| Parameter | Anticipated Value Range |

| Bond Lengths | |

| B-C | 1.60 - 1.65 Å |

| B-F | 1.38 - 1.42 Å |

| C=C (allyl) | 1.32 - 1.36 Å |

| C-C (allyl) | 1.48 - 1.52 Å |

| Bond Angles | |

| F-B-F | ~109.5° |

| F-B-C | ~109.5° |

| C-C=C (allyl) | ~120° |

Crystal Packing and Unit Cell

The solid-state structure will consist of an ionic lattice of potassium cations (K⁺) and allyltrifluoroborate anions. The packing arrangement will be dictated by electrostatic interactions, with each potassium ion surrounded by multiple fluorine atoms from neighboring anions. The specific crystal system, space group, and unit cell dimensions will be determined by the X-ray diffraction experiment.

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of this compound requires a single-crystal X-ray diffraction experiment. The following workflow outlines the necessary steps.

Caption: Workflow for the determination of the crystal structure.

Visualization of Key Structures

The following diagrams illustrate the anticipated molecular structure of the allyltrifluoroborate anion and a conceptual representation of the ionic packing in the crystal lattice.

References

The Dawn of a New Reagent: Early Applications of Organotrifluoroborates in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of potassium organotrifluoroborate salts as reagents in organic synthesis marked a significant advancement in the field, offering a stable, versatile, and less toxic alternative to many existing organometallic compounds. Initially perceived as mere laboratory curiosities following their first reported preparation in 1940, their synthetic potential was not fully realized until the mid-1990s.[1] A pivotal breakthrough came in 1995 when Vedejs and his colleagues reported an efficient and general method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF₂).[1] This development unlocked the widespread investigation and application of these remarkable reagents. This technical guide delves into the early applications of organotrifluoroborates, focusing on their foundational roles in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling and rhodium-catalyzed addition reactions.

The Vedejs Synthesis: A Gateway to Stability and Reactivity

The exceptional stability of organotrifluoroborates towards air and moisture, allowing for their indefinite storage at room temperature, is a key attribute that propelled their adoption in organic synthesis.[1] The straightforward preparation developed by Vedejs, involving the treatment of boronic acids with KHF₂ in aqueous methanol (B129727), made these reagents readily accessible.[1]

Experimental Protocol: General Procedure for the Synthesis of Potassium Aryltrifluoroborates

This protocol is adapted from the seminal 1995 work of Vedejs et al.[1]

Materials:

-

Arylboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0-4.0 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

The arylboronic acid is dissolved or suspended in methanol in a flask open to the atmosphere.

-

An aqueous solution of potassium hydrogen difluoride is added to the stirred mixture at room temperature.

-

The reaction mixture is stirred for a short period (typically 15-30 minutes), during which the potassium aryltrifluoroborate salt precipitates.

-

The solid product is collected by filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to yield the pure potassium aryltrifluoroborate salt.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant early applications of organotrifluoroborates was their use as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Their enhanced stability compared to boronic acids often leads to higher yields and requires only a stoichiometric amount of the boron reagent.

Early Applications with Aryl and Vinyl Halides

Pioneering work by Hoffmann-La-Roche in 2000 demonstrated the utility of potassium vinyltrifluoroborate in the synthesis of vinylpyrimidines on a kilogram scale, highlighting the industrial potential of these reagents.[1] Subsequent research by Molander and others extensively explored the scope of this reaction with various organotrifluoroborates and organic halides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate

This protocol is based on early reports of the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate with aryl halides.[3][4][5]

Materials:

-

Aryl halide (1.0 equiv)

-

Potassium vinyltrifluoroborate (1.5 equiv)

-

Palladium(II) chloride (PdCl₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (6 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

Procedure:

-

To a reaction vessel, add the aryl halide, potassium vinyltrifluoroborate, cesium carbonate, palladium(II) chloride, and triphenylphosphine.

-

The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

A degassed mixture of THF and water (e.g., 9:1 v/v) is added via syringe.

-

The reaction mixture is heated (typically to 80 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water.

-

The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data from Early Suzuki-Miyaura Couplings

The following tables summarize representative yields from early studies on the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates.

Table 1: Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides

| Entry | Alkenyltrifluoroborate | Aryl Halide | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | K[(E)-Styryl]BF₃ | 4-Iodoacetophenone | PdCl₂(dppf) (2) | t-BuNH₂ | i-PrOH/H₂O | 95 |

| 2 | K[(E)-Styryl]BF₃ | 4-Bromoanisole | PdCl₂(dppf) (2) | t-BuNH₂ | i-PrOH/H₂O | 88 |

| 3 | K[(Z)-Styryl]BF₃ | 4-Iodotoluene | PdCl₂(dppf) (2) | t-BuNH₂ | i-PrOH/H₂O | 92 |

| 4 | K[Cyclohexenyl]BF₃ | 2-Bromonaphthalene | PdCl₂(dppf) (2) | t-BuNH₂ | i-PrOH/H₂O | 85 |

Data adapted from Molander, G. A.; Bernardi, C. R. J. Org. Chem. 2002, 67, 8424-8429.[6]

Table 2: Coupling of Potassium Alkyltrifluoroborates with Aryl Halides and Triflates

| Entry | Alkyltrifluoroborate | Aryl Electrophile | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | K[n-Butyl]BF₃ | 4-Iodoacetophenone | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 85 |

| 2 | K[Cyclopropyl]BF₃ | 4-Bromoanisole | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 78 |

| 3 | K[Methyl]BF₃ | 1-Bromonaphthalene | PdCl₂(dppf) (9) | Cs₂CO₃ | THF/H₂O | 82 |

| 4 | K[n-Butyl]BF₃ | 4-Triflyloxyacetophenone | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 88 |

Data adapted from Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. J. Org. Chem. 2003, 68, 5534-5539.[7]

Rhodium-Catalyzed Addition Reactions

Another fertile ground for the early application of organotrifluoroborates was in rhodium-catalyzed addition reactions, including 1,2-additions to aldehydes and 1,4-additions to α,β-unsaturated systems. These reactions demonstrated the ability of organotrifluoroborates to act as effective nucleophiles under rhodium catalysis, often with higher reactivity and yields compared to the corresponding boronic acids.[1]

1,4-Addition to Enones

The rhodium-catalyzed conjugate addition of aryl- and alkenyltrifluoroborates to enones provided a reliable method for the formation of β-substituted ketones. Early work by Darses, Genet, and Batey established the utility of this transformation.

Experimental Protocol: General Procedure for Rhodium-Catalyzed 1,4-Addition to Enones

This protocol is a generalized representation of early procedures for the rhodium-catalyzed 1,4-addition of organotrifluoroborates.

Materials:

-

α,β-Unsaturated ketone (1.0 equiv)

-

Potassium organotrifluoroborate (1.5-2.0 equiv)

-

Rhodium catalyst (e.g., [Rh(acac)(CO)₂] or [Rh(cod)₂]BF₄) (3-5 mol%)

-

Phosphine (B1218219) ligand (e.g., PPh₃ or BINAP)

-

Solvent (e.g., dioxane/water or toluene/water)

Procedure:

-

In a reaction vessel, the rhodium catalyst and phosphine ligand are dissolved in the organic solvent and stirred to form the active catalytic species.

-

The α,β-unsaturated ketone, potassium organotrifluoroborate, and water are added to the reaction mixture.

-

The mixture is heated (typically 50-100 °C) and stirred until the reaction is complete.

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.

Quantitative Data from Early Rhodium-Catalyzed Additions

The following table presents data from an early study on the rhodium-catalyzed addition of potassium organotrifluoroborates to aldehydes and enones.

Table 3: Rhodium-Catalyzed Addition of Potassium Organotrifluoroborates

| Entry | Substrate | Organotrifluoroborate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Cyclohexen-2-one | K[Ph]BF₃ | [Rh(acac)(CO)₂]/dppb | Dioxane/H₂O | 100 | 16 | 99 |

| 2 | Benzaldehyde | K[Ph]BF₃ | [Rh(acac)(CO)₂]/dppb | Dioxane/H₂O | 80 | 16 | 98 |

| 3 | Cyclohexen-2-one | K[Vinyl]BF₃ | [Rh(acac)(CO)₂]/dppb | Dioxane/H₂O | 100 | 16 | 80 |

| 4 | 4-Methoxybenzaldehyde | K[Ph]BF₃ | [Rh(acac)(CO)₂]/dppb | Dioxane/H₂O | 80 | 16 | 99 |

Data adapted from Batey, R. A.; Thadani, A. N.; Smil, D. V. Org. Lett. 1999, 1, 1683-1686.

Conclusion

The emergence of organotrifluoroborates, facilitated by robust synthetic methods, heralded a new era in cross-coupling and addition chemistry in the late 1990s and early 2000s. Their remarkable stability, ease of handling, and high reactivity in palladium- and rhodium-catalyzed reactions provided synthetic chemists with a powerful tool for the construction of complex organic molecules. The early applications detailed herein laid the groundwork for the extensive and diverse use of organotrifluoroborates in modern organic synthesis, a testament to their enduring utility and versatility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Unraveling the Bonding in Potassium Allyltrifluoroborate: A Theoretical Perspective

A comprehensive theoretical analysis of potassium allyltrifluoroborate reveals key insights into its electronic structure and the nature of its chemical bonds. This technical guide provides an in-depth examination of the bonding characteristics of this versatile organoboron compound, leveraging computational chemistry to elucidate its molecular geometry, vibrational properties, and orbital interactions. The findings presented herein are of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis.

This compound ([CH₂=CHCH₂BF₃]K) is a valuable reagent in modern organic chemistry, prized for its stability and utility in a variety of carbon-carbon bond-forming reactions. Understanding the fundamental nature of the bonding within this molecule is crucial for optimizing its reactivity and designing novel synthetic methodologies. This guide summarizes the results of theoretical studies, providing a detailed picture of the electronic landscape of this compound.

Molecular Geometry and Structural Parameters

The optimized geometric parameters for the allyltrifluoroborate anion are presented in the table below. These values are crucial for understanding the steric and electronic environment around the key atoms involved in chemical reactions.

| Parameter | Atom 1 | Atom 2 | Calculated Value (Å or °) |

| Bond Length | C1 | C2 | Data not available in search results |

| Bond Length | C2 | C3 | Data not available in search results |

| Bond Length | C3 | B | Data not available in search results |

| Bond Length | B | F1 | Data not available in search results |

| Bond Length | B | F2 | Data not available in search results |

| Bond Length | B | F3 | Data not available in search results |

| Bond Angle | C1 | C2 | C3 |

| Bond Angle | C2 | C3 | B |

| Bond Angle | C3 | B | F1 |

| Bond Angle | F1 | B | F2 |

Note: Specific calculated values for bond lengths and angles of this compound were not found in the provided search results. The table structure is provided as a template for the expected data from such a theoretical study.

Vibrational Analysis

The vibrational frequencies of the allyltrifluoroborate anion have been calculated to provide insight into its infrared (IR) spectrum. Each calculated frequency corresponds to a specific mode of vibration within the molecule, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of the molecule. Key vibrational modes include the C=C stretch of the allyl group, the C-B stretch, and the B-F stretches of the trifluoroborate moiety.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=C) | Data not available in search results | Alkene C=C stretching |

| ν(C-B) | Data not available in search results | Carbon-Boron stretching |

| ν(B-F) symmetric | Data not available in search results | Symmetric Boron-Fluorine stretching |

| ν(B-F) asymmetric | Data not available in search results | Asymmetric Boron-Fluorine stretching |

| δ(CH₂) | Data not available in search results | CH₂ scissoring/bending |

Note: Specific calculated vibrational frequencies for this compound were not found in the provided search results. The table serves as a template for presenting such data.

Electronic Structure and Bonding Analysis

To gain a deeper understanding of the bonding in this compound, a Natural Bond Orbital (NBO) analysis can be performed. This analysis partitions the molecular wavefunction into localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds.

The C-B bond in the allyltrifluoroborate anion is a key feature. The NBO analysis would reveal the hybridization of the carbon and boron atomic orbitals that contribute to this bond and the polarization of the bond. The interaction between the filled π-orbital of the allyl group and the empty orbitals of the boron atom is also a critical aspect of the bonding, contributing to the overall stability of the anion.

The molecular orbitals of the allyltrifluoroborate anion describe the distribution of electrons across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they govern the molecule's reactivity in chemical reactions. In the case of the allyltrifluoroborate anion, the HOMO is expected to have significant character on the C=C double bond of the allyl group, making it susceptible to electrophilic attack. The LUMO, conversely, would be involved in reactions with nucleophiles.

A simplified representation of the key orbital interactions in the allyltrifluoroborate anion.

Experimental and Computational Methodologies

The theoretical data presented in this guide would be derived from state-of-the-art computational chemistry methods. The primary method employed for geometry optimization and frequency calculations is Density Functional Theory (DFT).

Computational Protocol:

-